molecular formula C14H9ClN2O B262777 4-chloro-N-(4-cyanophenyl)benzamide

4-chloro-N-(4-cyanophenyl)benzamide

Cat. No.: B262777
M. Wt: 256.68 g/mol
InChI Key: PXTYNMCRDQULNT-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a cyano group on the aniline moiety. Its molecular formula is C₁₄H₁₀ClN₂O, with a molecular weight of 257.69 g/mol and a melting point of 208°C . The compound has been synthesized via a condensation reaction using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding 49% of the pure product . Spectroscopic data (¹H NMR, ¹³C NMR) confirm its structure, and elemental analysis aligns with theoretical values (C: 65.51%, H: 3.53%, N: 10.91%) .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C14H9ClN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)

InChI Key

PXTYNMCRDQULNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Research indicates that 4-chloro-N-(4-cyanophenyl)benzamide exhibits potential anticancer properties. It has been investigated for its ability to inhibit enzymes involved in cancer cell proliferation, particularly through its action on monoamine oxidase enzymes, which are implicated in various metabolic pathways related to cancer progression .
  • Neurological Disorders:
    • This compound has shown promise as a reversible inhibitor of monoamine oxidase A and B, suggesting potential applications in treating neurological disorders such as depression and anxiety .
  • Antimicrobial Properties:
    • Studies have explored its antimicrobial activity, indicating that it may inhibit certain bacterial enzymes, thereby exhibiting potential as an antimicrobial agent.

Chemical Research

  • Building Block for Synthesis:
    • This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chemical properties make it suitable for developing novel compounds in pharmaceuticals and materials science.
  • Biochemical Probes:
    • The compound is being investigated as a biochemical probe to study specific enzyme interactions, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits enzymes related to cancer cell proliferation; explored for drug development ,
Neurological DisordersReversible inhibitor of monoamine oxidase A/B; potential treatment for depression/anxiety,
Antimicrobial PropertiesExhibits activity against certain bacterial enzymes; potential antimicrobial agent
Organic SynthesisServes as a building block for complex organic molecules,
Biochemical ProbesInvestigated for enzyme interaction studies,

Case Studies

  • Study on Anticancer Properties:
    A study demonstrated that this compound effectively inhibited the proliferation of small cell lung cancer cells. The mechanism involved the modulation of specific enzyme activities crucial for tumor growth .
  • Exploration of Neurological Effects:
    Another study focused on the compound's role as a monoamine oxidase inhibitor, showing promising results in preclinical models for treating depression and anxiety disorders .
  • Antimicrobial Research:
    Preliminary research indicated that this compound could inhibit the growth of various bacterial strains by targeting essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-chloro-N-(4-cyanophenyl)benzamide with analogs differing in substituents or substitution patterns:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound R₁ = Cl, R₂ = CN 257.69 208 MAO inhibition
4-Chloro-N-(4-chlorophenyl)benzamide R₁ = Cl, R₂ = Cl 266.10 Not reported Pdcd4 stabilization
4-Chloro-N-(3-chlorophenyl)benzamide R₁ = Cl, R₂ = Cl (meta) 266.10 Not reported Crystallographic stability
4-Chloro-N-phenylbenzamide R₁ = Cl, R₂ = H 231.68 Not reported Baseline solubility studies
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide R₁ = Cl, R₂ = NO₂ 306.70 Not reported Antimicrobial activity
Key Observations:
  • In contrast, the chloro group in 4-chloro-N-(4-chlorophenyl)benzamide offers similar electronegativity but lacks the hydrogen-bonding capability of CN, influencing its role in Pdcd4 stabilization .
  • Substituent Position: Meta-substituted analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzamide) exhibit altered crystal packing due to steric and electronic effects, as shown by theoretical vs. experimental bond-length comparisons .
  • Hydroxy/Nitro Derivatives: Compounds like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide demonstrate enhanced cytotoxicity (82–90% growth inhibition in Desulfovibrio piger at 30 µmol/L) due to nitro-group-mediated redox interactions .

Q & A

Q. How can computational modeling predict the interaction of this compound with enzymes like MAO-A?

  • Protocol :

Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID).

Validate binding poses with molecular dynamics simulations (e.g., GROMACS).

Compare with experimental IC₅₀ values from enzyme inhibition assays .

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